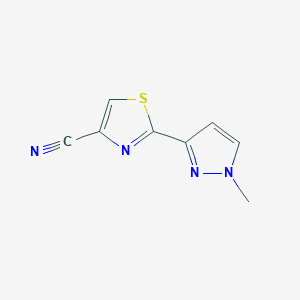

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

Description

Properties

IUPAC Name |

2-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4S/c1-12-3-2-7(11-12)8-10-6(4-9)5-13-8/h2-3,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVWFVYPWGLNTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NC(=CS2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-methyl-1H-pyrazole-3-carboxylic acid, which is then converted into the corresponding thioamide. This intermediate can be cyclized with a nitrile to form the thiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The trifluoromethyl (CF₃) group in the GLUT1 inhibitor enhances metabolic stability but may reduce solubility compared to the methyl group in the target compound.

- Bioactivity: The GLUT1 inhibitor’s activity is attributed to its CF₃ and amino groups, which enhance electronic interactions with target proteins . The target compound’s direct pyrazole-thiazole linkage may favor rigidity, influencing its binding kinetics.

Crystallographic and Physicochemical Properties

The parent compound, 1,3-thiazole-4-carbonitrile, crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 3.7924 Å, b = 19.8932 Å, c = 6.3155 Å . Its planar structure is stabilized by C–H⋯N hydrogen bonds (2.57–2.61 Å) and π-π stacking (3.79 Å interplanar distance) .

Biological Activity

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, with a focus on its anticancer properties and other pharmacological effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with thiazole derivatives. The characterization of the compound is performed using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

The compound has shown promising anticancer activity across various cancer cell lines. In studies, it was found to exhibit significant cytotoxic effects with IC50 values indicating potent activity against multiple types of cancer cells. For instance, a related pyrazoline derivative demonstrated IC50 values ranging from 1.82 to 5.55 μM against HCT-116, HePG-2, and MCF-7 cell lines, outperforming traditional chemotherapeutics like doxorubicin in some cases .

Table 1: Anticancer Activity of this compound

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of cell cycle arrest at the G0/G1 phase, leading to apoptosis in cancer cells. This was evidenced by studies showing selective inhibition of human B-cell lymphoma cells without affecting normal cells .

Other Biological Activities

Beyond anticancer properties, compounds with similar structural motifs have been evaluated for additional biological activities such as antibacterial and antifungal effects. For example, derivatives have shown activity against Escherichia coli and other pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the pyrazole and thiazole rings significantly influence biological activity. The presence of electron-donating groups on the phenyl ring enhances cytotoxicity, while specific substitutions can lead to improved selectivity for cancer cells over normal cells .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased cytotoxicity |

| Substituted phenyl rings | Enhanced selectivity |

| Thiazole ring modifications | Varies based on position |

Case Studies

Recent studies have highlighted the effectiveness of pyrazole-thiazole hybrids in preclinical models. For instance, one study reported a novel derivative that exhibited strong anti-proliferative effects in vitro and was well tolerated in vivo during initial toxicity assessments .

Q & A

Q. What are the recommended synthetic routes for 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile?

Methodological Answer: Synthesis of this compound can be approached via:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like 3-azido-pyrazole derivatives and thiazole-alkynes. Reaction conditions include THF/water (1:1) at 50°C with CuSO₄ and sodium ascorbate as catalysts .

- Sublimation Purification : Post-synthesis purification via sublimation at 55°C under ambient pressure to obtain high-purity crystals, as demonstrated for structurally similar thiazole-carbonitrile derivatives .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Key characterization methods include:

- NMR Spectroscopy : Compare and NMR spectra with literature data (e.g., δ ~9.31 ppm for thiazole protons, δ ~114.5 ppm for nitrile carbons) to confirm functional groups and substitution patterns .

- X-ray Diffraction (XRD) : Resolve crystal structure using single-crystal XRD (e.g., Bruker APEXII CCD diffractometer, CuKα radiation, 150 K). Parameters like and ensure data reliability .

Q. What crystallographic parameters are critical for determining its molecular structure?

Methodological Answer: Essential parameters include:

| Parameter | Value (Example) | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | ||

| Unit Cell Dimensions | , , , | |

| Radiation Type | CuKα () | |

| Data Collection Temp. | 150 K |

These parameters ensure accurate refinement of bond lengths and angles (e.g., planar thiazole rings with deviations <0.005 Å) .

Advanced Research Questions

Q. How can intermolecular interactions influence the compound's solid-state properties?

Methodological Answer:

- Hydrogen Bonding : Weak C–H⋯N interactions (e.g., thiazole C–H donors and nitrile acceptors) form layered structures in the (011) plane. Use Mercury software to visualize interactions and calculate geometric parameters (distance: ~3.79 Å, sliding: ~1.39 Å) .

- π–π Stacking : Thiazole and pyrazole rings exhibit stacking in the (100) direction. Analyze centroid distances (<4 Å) and dihedral angles to assess electronic delocalization effects .

Q. What challenges arise in refining its crystal structure using SHELXL?

Methodological Answer:

- Displacement Parameters : Anisotropic refinement of non-H atoms may require constraints for H-atoms (e.g., riding model). Use the SHELXL command "ISOR" to address thermal motion discrepancies .

- Twinned Data : For high-symmetry space groups (e.g., ), apply twin laws (e.g., ) and refine using the BASF parameter to resolve overlapping reflections .

Q. How to address discrepancies in spectroscopic data during structural validation?

Methodological Answer:

- NMR vs. XRD Consistency : If NMR peaks deviate from expected multiplicities (e.g., unresolved J-coupling in DMSO-d₆), cross-validate with XRD-measured dihedral angles to confirm conformational rigidity .

- Mass Spectrometry (MS) : Use high-resolution MS (e.g., EI at 70 eV) to confirm molecular ions () and fragment patterns. Discrepancies >0.0001 Da suggest isotopic impurities or adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.